molecular formula C11H10FN B1592679 1-(3-Fluorophenyl)cyclobutanecarbonitrile CAS No. 179411-83-7

1-(3-Fluorophenyl)cyclobutanecarbonitrile

Cat. No. B1592679
M. Wt: 175.2 g/mol
InChI Key: GHKFTXRURFRWJR-UHFFFAOYSA-N
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Patent
US05525742

Procedure details

CHART B, Preparation of the amine used in Chart B, Step B-2. A stirred suspension of freshly washed and dried sodium hydride (50% by wt, 9.59 g, 200 mmol) in dry dimethyl sulfoxide (75 mL) under N2 is cooled to 0° C. A mixture of 3-fluorophenylacetonitrile (8.6 mL, 74.0 mmol) and 1,3-dibromopropane (8.3 mL, 81.4 mmol) in ether (40 mL) is then added dropwise over 35 minutes, via cannula. The resulting orange-red mixture is allowed to stir at 20°-25° C. overnight. The thick reaction mixture is cooled to 0° C. and treated with isopropanol (4 mL). After stirring for 15 minutes, water (64 mL) is added in 10 mL increments and the phases are separated. The aqueous layer is extracted with ether (4×100 mL). The combined organics are washed with water (3×100mL), brine (1×100 mL), dried (MgSO4), filtered and concentrated. The product is distilled at 95° C. (1.0 torr) to afford 7.41 g of 1-(3-fluorophenyl)cyclobutanecarbonitrile. 1H NMR (CDCl3) δ7.39 (m, 1 H), 7.19 (m, 1 H), 7.13 (m, 1 H), 7.05 (m, 1 H), 2.81 (m, 2 H), 2.60 (m, 4 H), 2.50 (m, 1 H), 2.12 (m, 1 H); 13C NMR (CDCl3) δ164.6, 161.3, 142.2, 130.6, 130.5, 123.8, 121.37, 121.32, 115.0, 114.7, 113.0, 112.7, 77.2, 40.9, 39.9, 34.6, 17.0.
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.59 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
8.6 mL
Type
reactant
Reaction Step Three
Quantity
8.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
4 mL
Type
reactant
Reaction Step Four
Name
Quantity
64 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[F:3][C:4]1[CH:5]=[C:6]([CH2:10][C:11]#[N:12])[CH:7]=[CH:8][CH:9]=1.Br[CH2:14][CH2:15][CH2:16]Br.C(O)(C)C>CS(C)=O.CCOCC.O>[F:3][C:4]1[CH:5]=[C:6]([C:10]2([C:11]#[N:12])[CH2:16][CH2:15][CH2:14]2)[CH:7]=[CH:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
9.59 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
75 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
8.6 mL
Type
reactant
Smiles
FC=1C=C(C=CC1)CC#N
Name
Quantity
8.3 mL
Type
reactant
Smiles
BrCCCBr
Name
Quantity
40 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
4 mL
Type
reactant
Smiles
C(C)(C)O
Step Five
Name
Quantity
64 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at 20°-25° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A stirred suspension
WASH
Type
WASH
Details
of freshly washed
ADDITION
Type
ADDITION
Details
is then added dropwise over 35 minutes, via cannula
Duration
35 min
STIRRING
Type
STIRRING
Details
After stirring for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the phases are separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with ether (4×100 mL)
WASH
Type
WASH
Details
The combined organics are washed with water (3×100mL), brine (1×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
The product is distilled at 95° C. (1.0 torr)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC=1C=C(C=CC1)C1(CCC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 7.41 g
YIELD: CALCULATEDPERCENTYIELD 57.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.